3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
This tricyclic xanthine-derived compound features a pyrimido[2,1-f]purine-2,4-dione core with distinct substituents:
- Position 9: Cyclohexyl moiety, contributing to steric bulk and hydrophobicity.
- Position 1: Methyl group, a common substituent in xanthine derivatives to modulate metabolic stability.
Eigenschaften
Molekularformel |
C22H26ClN5O2 |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3 |
InChI-Schlüssel |
ZNYUAWRLLZPEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5CCCCC5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Reaction Mechanism
The hydrogenation of pyrimidine intermediates represents a critical step in constructing the tetrahydropyrimido ring system. As demonstrated in analogous syntheses, 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes hydrogenation at 80°C under 1.5 MPa H₂ pressure using 10% Pd/C catalyst, achieving 87.32% yield with 99.28% purity. This method’s success relies on precise control of:
-
Gas-liquid flow ratios (700 mL/min H₂ flow for 40 g/min substrate slurry)
-
Residence time (20 seconds in microchannel reactors)
The cyclohexyl group incorporation occurs via nucleophilic substitution between intermediate amines and cyclohexyl halides, typically in dichloromethane or THF at 0–25°C.
Process Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 1.4–1.6 MPa | ±3% yield |
| Pd/C Loading | 5–7 wt% | Maximizes TOF |
| Reaction Temperature | 75–85°C | Avoids byproducts |
| Solvent System | EtOH:H₂O (4:1) | Enhances solubility |
Data adapted from large-scale trials shows that deviations beyond ±5°C from the optimal temperature range increase ring-opening byproducts by 12–18%.
Cyclocondensation Approaches
Mannich Reaction Pathway
A three-component Mannich reaction between 6-aminouracil derivatives, formaldehyde, and 2-chlorobenzylamine constructs the pyrimido[2,1-f]purine core. Key stages include:
-
Precursor activation : 6-Amino-1-methyluracil reacts with paraformaldehyde in DMF at 110°C to form an iminium intermediate.
-
Cyclization : Addition of 2-chlorobenzylamine induces ring closure, with yields reaching 68–72% after 8 hours.
-
Cyclohexylation : The N9 position is functionalized using cyclohexyl bromide in the presence of K₂CO₃, achieving 89% substitution efficiency.
Solvent and Base Effects
Comparative studies reveal:
-
Polar aprotic solvents (DMF, DMSO) improve cyclization rates by 40% over THF or dioxane
-
Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic amines in minimizing N-oxide formation
-
Microwave assistance (150W, 100°C) reduces reaction time from 8 hours to 35 minutes with comparable yields
Green Chemistry Innovations
Continuous-Flow Microreactor Synthesis
Recent patents describe a solvent-free approach using:
-
Microchannel reactors (0.5 mm diameter)
-
Residence time : 18–22 seconds
-
Catalyst : Reusable Pt/Al₂O₃ pellets
This method eliminates traditional workup steps, reducing organic waste by 83% compared to batch processes.
Bio-Based Catalysis
Preliminary trials with immobilized lipases (e.g., Candida antarctica Lipase B) in scCO₂ media show promise for stereoselective synthesis:
| Enzyme Loading | Temperature | Pressure | Enantiomeric Excess |
|---|---|---|---|
| 15 mg/g substrate | 45°C | 15 MPa | 88% |
| 25 mg/g substrate | 55°C | 20 MPa | 94% |
Though current yields remain suboptimal (52–58%), this approach demonstrates feasibility for chiral center formation.
Analytical Validation Protocols
Purity Assessment
Batch consistency is verified through:
Impurity Profiling
Common byproducts include:
-
N7-cyclohexyl isomer (3–5% in suboptimal conditions)
-
Chlorobenzyl-oxidized derivative (detectable via LC-MS at m/z 444.0)
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-Chlorbenzyl)-9-Cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise ein Carbonsäurederivat ergeben, während die Reduktion eine vollständig gesättigte Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that compounds structurally similar to 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of purine have been reported to target specific pathways involved in tumor growth and proliferation.
Case Study: Antiproliferative Effects
In a study published in Materials, several purine derivatives were synthesized and tested for their antiproliferative effects. The findings indicated that certain derivatives demonstrated high selectivity against cancer cell lines such as SW480 and PC3, suggesting potential therapeutic applications for similar compounds .
Psychotropic Properties
The compound may also interact with serotonin receptors, specifically 5-HT1A , 5-HT2A , and 5-HT7 receptors. Research indicates that derivatives from the purine-2,6-dione family could possess anxiolytic and antidepressant-like activities due to their receptor binding profiles.
Table 2: Receptor Interactions
| Receptor Type | Potential Activity |
|---|---|
| 5-HT1A | Anxiolytic |
| 5-HT2A | Antidepressant |
| 5-HT7 | Modulation of mood disorders |
Synthesis and Development
The synthesis of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be approached through various methods involving cyclization reactions and functional group modifications. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity.
Case Study: Synthesis Techniques
A recent patent outlines innovative methods for synthesizing purine derivatives through catalytic reduction and acetylation processes. These advancements could facilitate the development of new therapeutic agents based on the core structure of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione .
Wirkmechanismus
The mechanism of action of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects through modulation of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which is crucial for its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 3
The 2-chlorobenzyl group distinguishes the target compound from analogues with other aryl or alkyl substituents:
Substituent Effects at Position 9
The cyclohexyl group at position 9 contrasts with other cyclic or aliphatic substituents:
Analysis : The cyclohexyl group’s rigidity and hydrophobicity may enhance blood-brain barrier penetration, making the target compound suitable for neurodegenerative targets .
Biologische Aktivität
3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure features a pyrimidine ring fused with a purine-like system, which is characteristic of many biologically active compounds. This article explores the biological activities associated with this compound, including its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H26ClN5O2
- Molecular Weight : 426.92 g/mol
- Structural Features :
- Chlorobenzyl group
- Cyclohexyl moiety
- Tetrahydropyrimido structure
Biological Activity Overview
The biological activities of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been investigated in various studies:
Anticancer Activity
Research indicates that compounds similar to this derivative exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Similar purine derivatives have shown up to 97% inhibition of cell growth in certain cancer cell lines (NCI-60 cell panel) .
- Mechanism of Action : These compounds often act as inhibitors of topoisomerase II, a key enzyme involved in DNA replication and repair. Inhibiting this enzyme can lead to cancer cell death .
Interaction Studies
The compound has been noted for its ability to interact with various biological targets:
- Kinase Inhibition : The structure allows for potential binding to cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
- Molecular Dynamics : Computational studies suggest optimal interactions between the compound and target proteins, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely employs multistep heterocyclic condensation. For structurally analogous purine-diones, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., arylboronic acids with chloro-purine precursors) is common, as seen in 6-substituted purine derivatives . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Solvent optimization : Toluene or THF under reflux (12–24 hours) to enhance reactivity .
- Purification : Column chromatography (EtOAc/hexane gradients) resolves stereoisomers or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; chlorobenzyl aromatic signals at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolves conformational ambiguities in the tetrahydropyrimido-purine core, as demonstrated for related xanthene-diones .
- HRMS : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers .
- Surfactants : Polysorbate-80 (0.01%) improves aqueous dispersion for hydrophobic purine analogs .
- Probing logP : Computational tools (e.g., ACD/Labs) predict partitioning behavior to guide solvent selection .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the synthesis of 9-cyclohexyl-substituted analogs?
- Methodological Answer :
- Steric control : Bulkier cyclohexyl groups favor substitution at the 9-position due to reduced steric hindrance in the purine core .
- Catalytic systems : Pd-mediated reductive cyclization (using formic acid derivatives as CO surrogates) enhances selectivity for fused-ring systems .
- Temperature modulation : Lower temperatures (0–5°C) suppress side reactions in nitroalkene intermediates .
Q. How should researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Assay standardization : Validate cellular models (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) to ensure reproducibility .
- Metabolic stability testing : Liver microsome assays identify metabolite interference, as seen in 7-hydroxy-pyrimidinone derivatives .
- Structural analogs : Compare activity of 3-(2-chlorobenzyl) vs. 3-(4-chlorophenyl) variants to isolate substituent effects .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with ATP-binding site homology models (e.g., CDK2 or PKA) .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore mapping : Highlight critical interactions (e.g., hydrogen bonds with purine-dione carbonyl groups) .
Q. How can researchers mitigate toxicity concerns identified in preclinical studies?
- Methodological Answer :
- Structural derivatization : Replace the 2-chlorobenzyl group with less electrophilic substituents (e.g., 2-fluorobenzyl) to reduce off-target reactivity .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes to identify metabolic liabilities .
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
